molecular formula C8H7N B1226081 3H-Indole CAS No. 271-26-1

3H-Indole

Cat. No. B1226081
CAS RN: 271-26-1
M. Wt: 117.15 g/mol
InChI Key: RKJUIXBNRJVNHR-UHFFFAOYSA-N
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Description

3H-indole is an indole. It is a tautomer of a 1H-indole.

Scientific Research Applications

  • Synthesis and Functionalization : 3H-Indole has been a focus in the synthesis and functionalization of indoles. For example, He, Li, and Li (2010) demonstrated an iodine-mediated intramolecular cyclization of enamines to synthesize 3H-indoles with various derivatives under metal-free conditions (He, Li, & Li, 2010). Similarly, Li et al. (2016) developed a ruthenium-catalyzed process for divergent couplings of imidamides and diazo compounds to synthesize NH indoles and 3H-indoles (Li et al., 2016).

  • Photochemical Transformations : Reva et al. (2017) explored photochemical transformations of indole and 3-formylindole monomers, finding that under UV irradiation, the 1H-form of indole could convert into the 3H-tautomer (Reva et al., 2017).

  • Catalysis and Molecular Reactions : Kong and Driver (2015) studied the formation of 3H-indoles via Rh2(II)-catalyzed ester migration from ortho-alkenyl substituted aryl azides (Kong & Driver, 2015).

  • Biological and Microbial Interactions : Weber et al. (2015) discussed the role of 3-indoxyl sulfate, a conjugate of indole, in relation to the gut microbiota and transplant outcomes (Weber et al., 2015). In addition, Ma et al. (2019) investigated Burkholderia sp. IDO3, an indole-degrading bacterium, for its potential in bioremediation (Ma et al., 2019).

  • Material Science and Organic Electronics : Xia et al. (2021) explored the use of 3H-indole in the development of red organic light-emitting diodes (OLEDs) through organoboron compounds (Xia et al., 2021).

properties

CAS RN

271-26-1

Product Name

3H-Indole

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

IUPAC Name

3H-indole

InChI

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,6H,5H2

InChI Key

RKJUIXBNRJVNHR-UHFFFAOYSA-N

SMILES

C1C=NC2=CC=CC=C21

Canonical SMILES

C1C=NC2=CC=CC=C21

Other CAS RN

271-26-1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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